Iodure de lanthane

Vue d'ensemble

Description

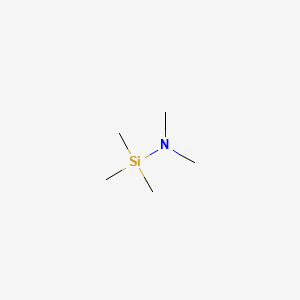

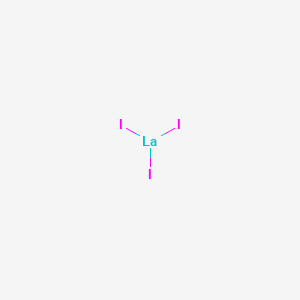

Lanthanum (III) iodide is an inorganic compound containing lanthanum and iodine with the chemical formula LaI3 . It has a molar mass of 519.62 and a density of 5.63 g/mL at 25 °C .

Synthesis Analysis

Lanthanum (III) iodide can be synthesized by the reaction of lanthanum metal with mercury (II) iodide . It can also be prepared from the elements, that is by the reaction of metallic lanthanum with iodine . Another method involves dissolving lanthanum oxide in hydroiodic acid, but the product will hydrolyze and form polymeric hydroxy species . A mechanochemical approach has also been established for the synthesis of Lewis base-free f-block metal iodides with excellent yields .Molecular Structure Analysis

Lanthanum (III) iodide adopts the same crystal structure as plutonium (III) bromide, with 8-coordinate metal centres arranged in layers . This orthorhombic structure is typical of the triiodides of the lighter lanthanides (La–Nd), whereas heavier lanthanides tend to adopt the hexagonal bismuth (III) iodide structure .Chemical Reactions Analysis

Anhydrous lanthanum (III) iodide reacts with tetrahydrofuran to form a photoluminescent complex, LaI3(THF)4, with an average La–I bond length of 3.16 Å . This complex is a starting material for amide and cyclopentadienyl complexes of lanthanum .Physical And Chemical Properties Analysis

Lanthanum (III) iodide has a melting point of 772 °C . It is very soluble in water and is deliquescent . Anhydrous lanthanum (III) iodide reacts with tetrahydrofuran to form a photoluminescent complex, LaI3(THF)4, with an average La–I bond length of 3.16 Å .Applications De Recherche Scientifique

Synthèse verte de composés à base de lanthanides

L'iodure de lanthane joue un rôle crucial dans la synthèse verte de composés à base de lanthanides. Cette approche écologique vise à minimiser l'impact environnemental tout en synthétisant des molécules précieuses. L'this compound est utilisé pour créer divers complexes, notamment :

Ces composés ont de larges applications dans différents secteurs, mettant l'accent sur les pratiques de chimie durable.

Chimie biologique

Dans le domaine de la biochimie, l'this compound a joué un rôle essentiel dans les découvertes récentes. Il fait partie du rôle biologique essentiel des éléments de terres rares, en particulier dans :

Ces applications mettent en évidence l'utilisation logique de l'this compound en biologie en raison de son abondance et de sa chimie efficace.

Applications de luminescence

Les propriétés luminescentes de l'this compound en font un candidat de choix pour les applications optiques. Il est utilisé dans :

Ces applications tirent parti des caractéristiques de luminescence uniques de l'this compound pour des utilisations technologiques avancées.

Catalyseur en synthèse organique

L'this compound sert de catalyseur dans les processus de synthèse organique, tels que la transestérification des N-acyloxazolidinones avec de l'alcool pour produire des esters . Cela montre son importance dans la facilitation des réactions chimiques dans la production de divers composés organiques.

Applications photoniques

En raison de ses propriétés optiques, l'this compound est également utilisé dans les applications photoniques. Il est un composant clé dans :

Ces applications sont essentielles dans le développement de nouvelles technologies qui reposent sur la manipulation et la transmission de la lumière.

Imagerie médicale

Les propriétés de l'this compound s'étendent au domaine médical, où il est utilisé comme agent de contraste en imagerie médicale. Cette application est essentielle pour améliorer la qualité de l'imagerie diagnostique, fournissant des images plus claires et plus détaillées pour l'analyse médicale .

Durabilité environnementale

L'this compound contribue à la durabilité environnementale en faisant partie des technologies qui réduisent l'impact écologique. Ses applications comprennent :

Ces utilisations démontrent le rôle de l'this compound dans le soutien des technologies vertes et des solutions énergétiques durables.

Séparation des éléments des terres rares

Enfin, l'this compound est impliqué dans la séparation des éléments des terres rares, un processus essentiel pour l'exploitation minière et le recyclage. Il aide à surmonter les défis posés par les propriétés physiques des terres rares, facilitant leur extraction et leur purification .

Mécanisme D'action

Target of Action

Lanthanum iodide is an inorganic compound that primarily targets the formation of photoluminescent complexes when it reacts with certain organic compounds . It is also used as a starting material for amide and cyclopentadienyl complexes of lanthanum .

Mode of Action

Lanthanum iodide interacts with its targets by forming chemical bonds. For instance, anhydrous lanthanum iodide reacts with tetrahydrofuran to form a photoluminescent complex, with an average Lanthanum-Iodine bond length of 3.16 Å .

Biochemical Pathways

It is known that lanthanum iodide can react with lanthanum metal under an argon atmosphere to form the mixed-valence compound la2i5 . This suggests that lanthanum iodide may participate in redox reactions.

Pharmacokinetics

It is known that lanthanum iodide is very soluble in water and is deliquescent . This suggests that it could be rapidly absorbed and distributed in an aqueous environment.

Result of Action

The primary result of lanthanum iodide’s action is the formation of photoluminescent complexes when it reacts with certain organic compounds . These complexes can emit light when excited, making them useful in various applications, including lighting and display technologies.

Action Environment

The action of lanthanum iodide can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, the reaction of lanthanum iodide with lanthanum metal to form La2I5 occurs at a temperature of 1225 K under an argon atmosphere . Furthermore, the solubility and deliquescence of lanthanum iodide suggest that its action may be influenced by the presence of water .

Safety and Hazards

Orientations Futures

Lanthanum-based adsorbents, including lanthanum iodide, have been identified as promising for selective phosphate removal . More pilot-scale studies involving La-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

Analyse Biochimique

Biochemical Properties

Lanthanum iodide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves its ability to form complexes with tetrahydrofuran, resulting in a photoluminescent complex, LaI₃(THF)₄. This complex can serve as a starting material for the synthesis of amide and cyclopentadienyl complexes of lanthanum . Additionally, lanthanum iodide can interact with various enzymes and proteins, potentially influencing their activity and stability. The nature of these interactions is often characterized by the formation of coordination complexes, which can alter the conformation and function of the biomolecules involved.

Cellular Effects

Lanthanum iodide has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, lanthanum iodide can modulate calcium signaling pathways by acting as a calcium channel blocker. This can lead to changes in intracellular calcium levels, which in turn affect various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Additionally, lanthanum iodide may influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of lanthanum iodide involves its interactions with biomolecules at the molecular level. Lanthanum iodide can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its ability to block calcium channels can inhibit the influx of calcium ions into cells, thereby affecting calcium-dependent processes. Furthermore, lanthanum iodide can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lanthanum iodide can change over time due to factors such as stability and degradation. Lanthanum iodide is known to be deliquescent, meaning it can absorb moisture from the air and dissolve in it. This property can affect its stability and the consistency of its effects in experimental setups. Long-term studies have shown that lanthanum iodide can have sustained effects on cellular function, although its stability may decrease over time, leading to potential degradation products that could influence experimental outcomes .

Dosage Effects in Animal Models

The effects of lanthanum iodide vary with different dosages in animal models. At low doses, lanthanum iodide may exhibit beneficial effects, such as modulation of calcium signaling and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity to organs such as the kidneys and liver. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of lanthanum iodide in biomedical applications .

Metabolic Pathways

Lanthanum iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with calcium-dependent enzymes can influence pathways such as glycolysis and the citric acid cycle. By modulating the activity of these enzymes, lanthanum iodide can alter the overall metabolic state of cells, affecting energy production and biosynthetic processes. Additionally, lanthanum iodide may impact the levels of specific metabolites, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of lanthanum iodide within cells and tissues are mediated by specific transporters and binding proteins. Lanthanum iodide can be taken up by cells through calcium channels and other transport mechanisms, leading to its accumulation in specific cellular compartments. Once inside the cell, lanthanum iodide can interact with various biomolecules, influencing its localization and activity. The distribution of lanthanum iodide within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

Lanthanum iodide exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, lanthanum iodide may localize to the endoplasmic reticulum or mitochondria, where it can interact with calcium-dependent enzymes and proteins. This subcellular localization is important for understanding the precise mechanisms by which lanthanum iodide exerts its effects on cellular function .

Propriétés

IUPAC Name |

triiodolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBXWMMXCGRBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[La](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaI3, I3La | |

| Record name | lanthanum(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065640 | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-22-4 | |

| Record name | Lanthanum iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.